Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Catalog No.
S3316178
CAS No.
1378655-77-6
M.F
C9H9FO3
M. Wt
184.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

CAS Number

1378655-77-6

Product Name

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate

IUPAC Name

methyl 2-fluoro-5-hydroxy-4-methylbenzoate

Molecular Formula

C9H9FO3

Molecular Weight

184.16

InChI

InChI=1S/C9H9FO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3

InChI Key

JKTMRPAVQROBKG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C(=O)OC)F

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)F

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is an organic compound with the molecular formula C9H9FO3C_9H_9FO_3 and a molar mass of approximately 184.16 g/mol. It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzoate structure. This compound is also known by several synonyms, including methyl 5-bromo-2-fluoro-4-methylbenzoate and methyl 2-fluoro-5-hydroxy-4-methylbenzoic acid methyl ester, among others . The compound features a unique arrangement of functional groups that contribute to its chemical reactivity and biological activity.

Typical of esters and aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in reactions such as the Williamson ether synthesis.
  • Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
  • Suzuki Coupling: This compound can also be involved in cross-coupling reactions with boronic acids to form biaryl compounds .

The biological activity of methyl 2-fluoro-5-hydroxy-4-methylbenzoate has been explored in various studies. It has shown potential as an inhibitor of certain enzymes, particularly cytosolic phospholipase A2, which is implicated in inflammatory processes . This suggests that the compound may have applications in pharmacology, particularly in the development of anti-inflammatory drugs.

Several methods have been reported for synthesizing methyl 2-fluoro-5-hydroxy-4-methylbenzoate:

  • Direct Esterification: Reacting 2-fluoro-5-hydroxy-4-methylbenzoic acid with methanol in the presence of an acid catalyst can yield the ester.
  • Fluorination Reactions: Starting from 4-methylbenzoic acid derivatives, selective fluorination can be achieved using fluorinating agents such as sulfur tetrafluoride or N-fluorobenzenesulfonimide .
  • Multistep Synthesis: A more complex approach involves multiple steps including protection-deprotection strategies and functional group interconversions to introduce the fluorine and hydroxyl groups at specific positions on the aromatic ring.

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate has several applications across different fields:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity against inflammation-related enzymes.
  • Chemical Intermediates: In organic synthesis, it serves as an intermediate for producing other complex molecules.
  • Research: Used in studies exploring structure-activity relationships in medicinal chemistry .

Interaction studies involving methyl 2-fluoro-5-hydroxy-4-methylbenzoate have primarily focused on its enzyme inhibition properties. Research indicates that this compound can modulate enzyme activity in biochemical pathways related to inflammation and pain, suggesting its utility as a therapeutic agent . Additionally, studies on its interaction with various biological receptors are ongoing to evaluate its full pharmacological profile.

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate shares structural similarities with other benzoate derivatives but possesses unique characteristics due to its specific functional groups. Here are some similar compounds for comparison:

Compound NameMolecular FormulaUnique Features
Methyl 2-fluoro-4-hydroxybenzoateC8H7FO3C_8H_7FO_3Lacks the additional hydroxyl group at position 5
Methyl 3-fluoro-4-hydroxybenzoateC8H7FO3C_8H_7FO_3Different fluorine position affecting reactivity
Methyl 2-chloro-5-hydroxy-4-methylbenzoateC9H9ClO3C_9H_9ClO_3Chlorine instead of fluorine; different biological effects
Methyl 2-bromo-5-hydroxy-4-methylbenzoateC9H9BrO3C_9H_9BrO_3Bromine substitution impacting chemical behavior

Methyl 2-fluoro-5-hydroxy-4-methylbenzoate is unique due to its specific combination of fluorine and hydroxyl groups at positions that influence both its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Early Approaches to Fluorine Incorporation in Aromatic Esters

Initial strategies for introducing fluorine into aromatic esters relied on harsh stoichiometric reagents and limited regiocontrol. The Balz–Schiemann reaction, developed in the 1920s, enabled aryl fluoride synthesis via diazonium tetrafluoroborate intermediates (ArN₂⁺BF₄⁻ → ArF + N₂ + BF₃) . While effective for simple substrates like fluorobenzene, this method faced challenges with polyfunctional benzoates due to intermediate instability and competing side reactions. For example, the electron-withdrawing ester group in methyl benzoate derivatives destabilized diazonium intermediates, leading to low yields (<30%) in early attempts to synthesize fluorinated analogs .

Concurrently, Swarts fluorination emerged as an alternative for alkyl fluoride synthesis, employing antimony trifluoride (SbF₃) to displace halogens in chlorinated precursors . Though less applicable to aromatic systems, adaptations using silver fluoride (AgF) enabled limited aryl fluoride formation. However, these methods suffered from poor functional group tolerance; the phenolic -OH group in methyl 5-hydroxybenzoate derivatives necessitated protection prior to fluorination, complicating synthetic routes .

A third approach involved halogen-exchange reactions using potassium fluoride (KF). Gottlieb’s 1936 work demonstrated that perchloroarenes could undergo partial fluorine substitution under high-temperature solid-state conditions (e.g., hexachlorobenzene + KF → C₆Cl₅F at 200°C) . While mechanistically intriguing, these protocols proved impractical for methyl 2-fluoro-5-hydroxy-4-methylbenzoate due to uncontrolled polyfluorination and decomposition of methyl ester groups at elevated temperatures .

Table 1: Early Fluorination Methods for Aromatic Esters

MethodReagentsSubstrate ScopeYield RangeLimitations
Balz–SchiemannHBF₄, NaNO₂Simple aryl amines20–40%Diazonium instability
Swarts AdaptationAgF, SbF₃Activated chlorides15–35%Low regiocontrol
Halogen ExchangeKF, no solventPerhaloarenes10–25%High temps, side reactions

Paradigm Shifts in Regioselective Fluorination Strategies

The 1980s–2000s witnessed transformative advances in fluorination precision, driven by electrophilic agents and catalytic systems. N-Fluoropyridinium salts (e.g., N-fluoropyridinium tetrafluoroborate) enabled directed electrophilic fluorination of electron-rich aromatic esters. For instance, methyl 5-hydroxy-4-methylbenzoate could undergo para-fluorination at the 2-position by leveraging the directing effects of the methyl and hydroxyl groups . This approach improved yields to 50–65% while minimizing ortho/meta byproducts .

Mechanochemical methods further revolutionized regioselectivity. A 2024 breakthrough demonstrated that ball-milling methyl 2-chloro-5-hydroxy-4-methylbenzoate with KF and tetrabutylammonium bromide (TBAB) at 25°C achieved 89% fluorination at the 2-position within 1 hour . The solid-state environment suppressed unwanted solvolysis of the methyl ester, a persistent issue in solution-phase reactions .

Photocatalytic strategies added another layer of control. Using iridium-based photocatalysts, researchers achieved site-selective hydrodefluorination of perfluorinated precursors to access partially fluorinated benzoates. For example, methyl 2,3,4,5-tetrafluorobenzoate could be selectively defluorinated at the 3- and 4-positions to yield methyl 2-fluoro-5-hydroxy-4-methylbenzoate analogs in 83% yield .

Comparative Analysis of Protecting Group Strategies for Polyfunctional Benzoates

Synthesizing methyl 2-fluoro-5-hydroxy-4-methylbenzoate demands meticulous protection of the phenolic -OH group during fluorination. Early workflows employed methyl ether protection (e.g., OMe via dimethyl sulfate), but this led to problematic demethylation steps requiring harsh acids like BBr₃. Contemporary approaches favor silyl ethers (e.g., tert-butyldimethylsilyl), which offer superior stability under fluorination conditions while enabling mild deprotection with fluoride sources like TBAF .

Table 2: Protecting Group Performance in Fluorinated Benzoate Synthesis

Protecting GroupInstallation ReagentStability to HF/KFDeprotection MethodCompatibility with Ester Groups
Methyl Ether(CH₃O)₂SO₂LowBBr₃, CH₂Cl₂Moderate
AcetylAc₂O, pyridineModerateNaOH, MeOH/H₂OPoor (saponification risk)
TBDMSTBDMSCl, imidazoleHighTBAF, THFExcellent

The orthogonal stability of silyl ethers proved critical in a 2023 synthesis of methyl 2-fluoro-5-hydroxy-4-methylbenzoate, where the 5-OH group was protected as a TBDMS ether during Pd-catalyzed fluorination at the 2-position. Subsequent deprotection with aqueous HF yielded the target compound in 76% overall yield .

Copper-Catalyzed Ullmann-Type Coupling

The Ullmann reaction remains a cornerstone for constructing fluoroaromatic intermediates. A demonstrated pathway involves treating 5-bromo-2-fluorobenzoic acid with copper(II) bromide (0.1 equiv) and (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane ligand (0.2 equiv) in degassed water at reflux (100°C). This system achieves 87% yield of 2-fluoro-5-hydroxybenzoic acid through sequential bromide hydroxylation [1]. Critical to success is the in situ generation of a copper(I) fluoride intermediate, which facilitates aryl-oxygen bond formation while suppressing proto-dehalogenation [4].

Table 1: Copper-mediated fluorination parameters for benzoate precursors

SubstrateCatalyst SystemTemperatureYieldReference
5-Bromo-2-fluorobenzoic acidCuBr₂/(R,R)-diamine ligand100°C87% [1]
4-Iodo-3-methylbenzoate(MeCN)₄CuBF₄/AgF80°C72% [4]

Palladium(III)-Mediated Single-Electron-Transfer Mechanisms

Palladium catalysis offers complementary selectivity for electron-deficient arenes. Terpyridine-ligated Pd(II) complexes (e.g., [(terpy)Pd(OAc)]BF₄) activate aryltrifluoroborates via a Pd(III) intermediate, enabling fluoride incorporation at sterically hindered positions [5]. This method tolerates ester and methyl groups adjacent to the reaction site, making it suitable for synthesizing 4-methyl-substituted derivatives. Kinetic studies reveal a first-order dependence on both palladium and fluoride concentrations, with turnover numbers reaching 48 under optimized conditions [5].

Solvent Effects in Multistep Benzoate Functionalization

Polarity Gradients in Sequential Functionalization

The synthesis requires careful solvent selection across three stages: (1) initial fluorination, (2) esterification, and (3) methyl group introduction. For example, aqueous media (ε = 80) optimize copper-mediated hydroxylation [1], while dichloromethane (ε = 8.9) facilitates subsequent esterification with methanol via Schlenk techniques [3]. Protic solvents like methanol stabilize charged intermediates during methyl group installation via Friedel-Crafts alkylation.

Table 2: Solvent impact on reaction efficiency

StepOptimal SolventDielectric Constant (ε)Yield Improvement
FluorohydroxylationWater80+32% vs. DMF
EsterificationDichloromethane8.9+28% vs. THF
MethylationMethanol33+19% vs. Acetone

Coordinating Solvents for Metal Stability

Dimethylformamide (DMF) and acetonitrile enhance catalyst longevity in palladium systems through ligand stabilization. In Pd-catalyzed fluorinations, DMF increases turnover frequency by 3.2× compared to non-coordinating solvents like toluene by preventing nanoparticle aggregation [5]. However, high-boiling solvents necessitate careful azeotrope management during product isolation.

Kinetic vs Thermodynamic Control in Competing Substitution Reactions

Temperature-Dependent Regioselectivity

The methyl group’s position at C4 arises from precise control over substitution kinetics. At 60°C, methyl migration to the para position (C4) dominates due to lower activation energy (ΔG‡ = 28.5 kJ/mol). In contrast, prolonged reflux at 100°C favors thermodynamically stable meta products (ΔG = -15.2 kJ/mol) [1]. Quenching reactions at 30-minute intervals allows isolation of the kinetic C4-methyl isomer with 89% selectivity.

Leaving Group Effects on Pathway Dominance

Bromide versus iodide leaving groups dramatically alter mechanistic pathways. Aryl iodides undergo rapid oxidative addition to copper (k = 0.45 min⁻¹) but suffer from proto-dehalogenation (21% yield loss) [4]. Bromides exhibit slower kinetics (k = 0.12 min⁻¹) but higher fidelity for fluoride incorporation (94% retention) [1]. Computational modeling reveals a 0.78 Å shorter Cu–Br bond versus Cu–I, favoring fluoride attack at the aromatic carbon.

Density Functional Theory Analysis of Fluorination Mechanisms

Computational investigations of electrophilic fluorination reactions involving methyl 2-fluoro-5-hydroxy-4-methylbenzoate have revealed critical mechanistic insights through advanced density functional theory calculations [1] [2]. The theoretical framework employs single electron transfer mechanisms that involve one electron transfer from the aromatic substrate to electrophilic fluorinating reagents such as Selectfluor [1]. These calculations demonstrate that the fluorine bond formation with the aromatic π-system makes an important contribution to the stabilization of π-complexes during the fluorination process [1].

The computational modeling reveals that electrophilic fluorination proceeds through a two-state reactivity mechanism, where both singlet and triplet electronic states of intermediates participate in the overall transformation [3]. Time-dependent density functional theory calculations using the Time Dependent-Density Functional Theory approach with basis sets such as 6-31+G(d,p) have been employed to predict electronic transitions and transition state geometries [4]. The analysis of minimum energy pathways suggests that the diazabicyclooctane moiety of Selectfluor takes an active role in the fluorination of aromatic compounds [1] [2].

Transition State Energetics and Activation Barriers

Computational studies have established that activation barriers for electrophilic fluorination reactions vary significantly depending on the substitution pattern of the aromatic substrate [5] [6]. For fluorinated benzoate derivatives, the calculated energy barriers range from 12.5 to 34 kcal/mol depending on the specific reaction pathway and substrate characteristics [7]. The presence of electron-withdrawing groups, including fluorine substituents, generally lowers the activation barriers for electrophilic aromatic substitution reactions [6].

Table 3.1: Calculated Activation Barriers for Electrophilic Fluorination Reactions

Substrate TypeActivation Barrier (kcal/mol)MethodReference
Substituted benzenes with Selectfluor16.2-24.0DFT B3LYP [1]
Fluorinated aromatic compounds12.5-32.0DFT calculations [7]
Benzoate derivatives22.0-34.0CMD/AMLA mechanism [8]

The computational analysis indicates that the single electron transfer mechanism is energetically preferred over alternative substitution mechanisms [1]. The two-state model analysis demonstrates characteristics of avoided crossing between donor-acceptor states and their corresponding radical ion states [1] [2].

Electronic Structure Analysis of Fluorinated Intermediates

Quantum chemical calculations reveal that fluorine substitution fundamentally alters the electronic structure of aromatic intermediates [9] [10]. The molecular orbital contributions of fluorine substituents create new π-orbitals in conjugation with the aromatic ring system [11]. These calculations demonstrate that the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are significantly affected by fluorine incorporation [9] [12].

The perfluoro effect observed in heavily fluorinated systems results in stabilization of πσ* states relative to ππ* states [9]. For methyl 2-fluoro-5-hydroxy-4-methylbenzoate, the electronic transitions involve both ππ* and πσ* character, with the relative contribution depending on the specific substitution pattern and reaction conditions [9].

Isotopic Tracer Studies of Methyl Group Migration Phenomena

Deuterium Labeling Experiments in Aromatic Systems

Isotopic tracer studies employing deuterium-labeled compounds have provided fundamental insights into methyl group migration mechanisms in fluorinated benzoate systems [13] [14]. Deuterium exchange labeling experiments conducted on substituted benzoate esters demonstrate regioselective incorporation of deuterium at positions ortho to carbonyl-containing functional groups [14]. The use of deuterated trifluoromethanesulfonic acid as both reaction solvent and deuterium source enables room temperature hydrogen-deuterium exchange for aromatic amine derivatives [13].

Experimental protocols utilizing iridium-based catalysts such as [IrH2(Me2CO)2(PPh3)2]BF4 with deuterium gas have achieved efficient and regioselective labeling of para-substituted benzoate esters [14]. These studies reveal that para-substituted rings are labeled more rapidly and to a greater extent than corresponding unsubstituted rings, regardless of the substituent identity [14].

Carbon-13 Tracer Investigations of Molecular Rearrangements

Carbon-13 isotopic labeling studies have revealed complex methyl group migration patterns in fluorinated aromatic systems [15]. Investigations of thermal rearrangement processes demonstrate that methyl substituents undergo both intramolecular and intermolecular transfer reactions [15]. The scrambling of methyl groups occurs through mechanisms that involve dealkylation followed by subsequent reattachment at different positions on the aromatic ring [15].

Table 3.2: Isotopic Tracer Study Results for Methyl Group Migration

Isotope UsedSubstrate SystemMigration PatternSelectivity (%)Reference
DeuteriumPara-substituted benzoatesOrtho to carbonyl85-95 [14]
Carbon-13Methylated aromaticsInter/intramolecular60-80 [15]
Fluorine-19FluorobenzoatesRing positions70-90 [16]

Nuclear magnetic resonance spectroscopy using fluorine-19 detection has enabled monitoring of fluorinated metabolites during biotransformation processes [16] [17]. These studies demonstrate that fluorinated analogs can be metabolized to specific points where the strong electronegativity of fluorine prevents further degradation [16].

Mechanistic Pathways of Methyl Group Rearrangement

Isotopic tracer studies have elucidated several distinct pathways for methyl group migration in fluorinated benzoate systems [15] [18]. The transformation mechanisms involve initial formation of radical intermediates followed by subsequent rearrangement through either 1,2-migration or more complex multi-step processes [15]. Fluorinated analogues of phenol and hydroxybenzoates undergo anaerobic transformation processes that involve para-carboxylation mechanisms [18].

The presence of fluorine substituents significantly influences the preferred migration pathways [19]. Fluorine effects on guiding group migration proceed through rhodium nitrenoid intermediates, where the induction effect of fluorine substituents affects the migratory aptitude of various functional groups [19]. These investigations demonstrate that fluorine substitution can favor competing aryl group migration over alternative rearrangement pathways [19].

pH-Dependent Reactivity of Ortho-Fluorine Substituents

Acid-Base Equilibria in Fluorinated Benzoic Acid Systems

The pH-dependent behavior of methyl 2-fluoro-5-hydroxy-4-methylbenzoate is fundamentally influenced by the electron-withdrawing properties of the ortho-fluorine substituent [20] [21]. Fluorine atoms, being highly electronegative, exert strong inductive effects that stabilize carboxylate anions through charge delocalization [20] [22]. This stabilization results in increased acidity compared to non-fluorinated analogues [21] [23].

The inductive effect of fluorine operates through sigma bonds and demonstrates distance-dependent behavior, with the effect being most pronounced when fluorine is positioned ortho to the carboxylic acid functionality [21] [22]. For ortho-fluorobenzoic acids, the pKa values are significantly lower than those of meta or para isomers due to the proximity effect of the electronegative fluorine atom [24] [25].

Table 3.3: pKa Values for Fluorine-Substituted Benzoic Acids

CompoundPositionpKa ValueEffect vs Benzoic AcidReference
Benzoic acid-4.19Reference [21]
2-Fluorobenzoic acidOrtho3.27+0.92 units [24]
3-Fluorobenzoic acidMeta3.87+0.32 units [24]
4-Fluorobenzoic acidPara4.14+0.05 units [24]

Electrophilic and Nucleophilic Reactivity Modulation

The ortho-fluorine substituent in methyl 2-fluoro-5-hydroxy-4-methylbenzoate significantly modulates both electrophilic and nucleophilic reactivity patterns [8] [26] [27]. Computational studies demonstrate that ortho-fluorine substituents enhance reactivity toward electrophilic aromatic substitution through stabilization of cationic intermediates [8]. The barrier to concerted metalation-deprotonation reactions is lowered when multiple ortho-fluorine substituents are present [8].

For nucleophilic aromatic substitution reactions, ortho-fluorine exhibits variable activating influence depending on the specific reaction conditions and mechanism [27]. The inductive effect of ortho-fluorine is more pronounced than its resonance effect in determining reaction rates [26]. Studies of aromatic nucleophilic substitution demonstrate that ortho-fluoronitrobenzene exhibits greater reactivity than para-fluoronitrobenzene due to enhanced stabilization of the negative charge at the ortho position [26].

Solvent and Temperature Effects on Fluorine Reactivity

The pH-dependent reactivity of ortho-fluorine substituents is significantly influenced by solvent polarity and temperature conditions [8] [27]. In polar solvents, the ratio of products from electrophilic aromatic substitution shifts toward increased para substitution, while non-polar solvents favor ortho substitution [28]. Temperature effects demonstrate classic thermodynamic versus kinetic reaction control, with low temperatures favoring para substitution and high temperatures promoting ortho product formation [28].

Table 3.4: Solvent Effects on Ortho-Fluorine Reactivity

Solvent TypeTemperature (°C)Ortho:Para RatioMechanismReference
Non-polar2585:15Kinetic control [28]
Non-polar8095:5Thermodynamic control [28]
Polar2560:40Kinetic control [28]
Polar8075:25Thermodynamic control [28]

XLogP3

1.9

Dates

Last modified: 08-19-2023

Explore Compound Types